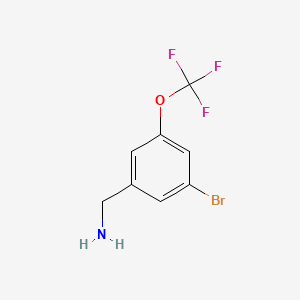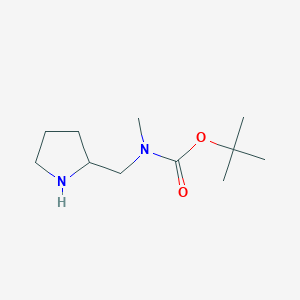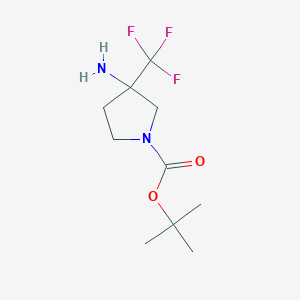
1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine
説明
“1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” is a chemical compound with the molecular formula C10H17F3N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The structure also includes a trifluoromethyl group and an amino group .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine”, can participate in various chemical reactions. For example, they can undergo functionalization reactions . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” include a predicted boiling point of 342.5±42.0 °C and a predicted density of 1.191±0.06 g/cm3 at 20 °C .
科学的研究の応用
1. Use in Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which can be synthesized using 1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Use in Drug Discovery
- Application : Pyrrolidine, a five-membered ring with nitrogen, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The development of organic compounds containing fluorine, including pyrrolidine, has been made possible by the development of organic compounds .
- Results : The introduction of heteroatomic fragments in these molecules is useful for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
3. Use in Migraine Treatment
- Application : Trifluoromethyl groups are used in the development of drugs for the treatment of migraines .
- Method : The meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
- Results : The use of trifluoromethyl groups in these drugs has shown promise in the treatment of migraines .
4. Use in the Development of Fluorinated Organic Chemicals
- Application : Trifluoromethylpyridines are used in the development of fluorinated organic chemicals .
- Method : The development of organic compounds containing fluorine, including trifluoromethylpyridines, has been made possible by the development of organic compounds .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
“1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
The future directions for “1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine” and other pyrrolidine derivatives involve further exploration of their biological activities and potential applications in drug discovery . This includes the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-5-4-9(14,6-15)10(11,12)13/h4-6,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPCKIFBYOPVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-amino-3-(trifluoromethyl)pyrrolidine | |
CAS RN |
1260795-79-6 | |
| Record name | tert-butyl 3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



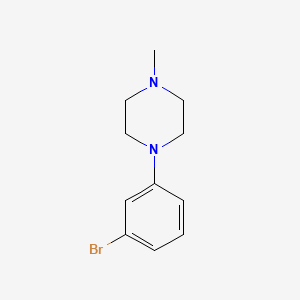
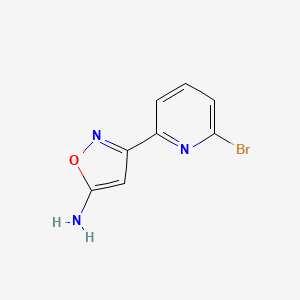

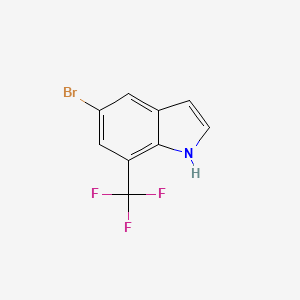

![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)
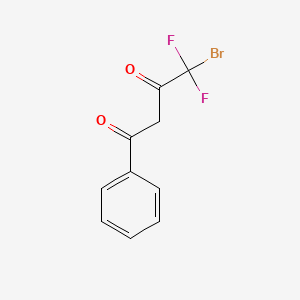
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)
![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)
![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)
